Cas no 449784-03-6 (N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-4-ethoxybenzamide)
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-4-ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-4-ethoxybenzamide
- SR-01000569921-1
- N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide
- SR-01000569921
- F0541-0039
- N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide
- 449784-03-6
- Oprea1_652636
- N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide
- AKOS002095798
- Benzamide, N-[2-(1,1-dimethylethyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxy-
-
- Inchi: 1S/C18H23N3O4S/c1-5-25-13-8-6-12(7-9-13)17(22)19-16-14-10-26(23,24)11-15(14)20-21(16)18(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,19,22)
- InChI Key: ZYMCOEACGKEBGJ-UHFFFAOYSA-N
- SMILES: C(NC1N(C(C)(C)C)N=C2CS(=O)(=O)CC2=1)(=O)C1=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 377.14092740g/mol
- Monoisotopic Mass: 377.14092740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 98.7Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 537.6±50.0 °C(Predicted)
- pka: 12.51±0.20(Predicted)
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-4-ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0541-0039-2μmol |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-5μmol |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-10μmol |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-20μmol |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-1mg |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F0541-0039-2mg |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-3mg |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-4mg |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0541-0039-5mg |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0541-0039-10mg |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide |
449784-03-6 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-4-ethoxybenzamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-4-ethoxybenzamide
Comprehensive Analysis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide (CAS No. 449784-03-6)
In the realm of specialized organic compounds, N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide (CAS No. 449784-03-6) stands out due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms by researchers, belongs to the thienopyrazole family, a class known for its diverse pharmacological and material science applications. The presence of a tert-butyl group and an ethoxybenzamide moiety enhances its stability and reactivity, making it a subject of interest in drug discovery and advanced material synthesis.
Recent trends in scientific literature highlight a growing interest in sulfone-containing heterocycles, such as this compound, due to their role in modulating biological activity. The 5,5-dioxo group in its structure is particularly noteworthy, as sulfone derivatives are increasingly explored for their anti-inflammatory and antioxidant properties. Researchers are also investigating its potential as a kinase inhibitor, a hot topic in oncology and autoimmune disease research. These attributes align with current searches for "novel heterocyclic compounds for drug development" and "sulfone-based therapeutic agents," reflecting its relevance in modern medicinal chemistry.
From a synthetic chemistry perspective, the compound's thieno[3,4-c]pyrazole core offers a versatile scaffold for further functionalization. Its CAS No. 449784-03-6 is frequently queried in chemical databases, underscoring its utility in high-throughput screening and combinatorial chemistry. Laboratories focusing on small-molecule libraries often prioritize such structures due to their balanced lipophilicity and hydrogen-bonding capacity—key factors in optimizing drug-like properties. This aligns with the industry's shift toward fragment-based drug design, a trending methodology in pharmaceutical R&D.
Environmental and regulatory considerations also play a role in the compound's appeal. Unlike many traditional intermediates, this molecule's design avoids problematic functional groups, making it compliant with green chemistry principles. Queries like "eco-friendly heterocyclic synthesis" and "sustainable medicinal chemistry" resonate with its profile, as researchers seek alternatives to hazardous reagents. Its ethoxybenzamide segment further contributes to improved biodegradability, a priority in contemporary chemical manufacturing.
In material science, the compound's rigid polycyclic system and electron-withdrawing sulfone group have sparked interest for applications in organic electronics. Its potential as a non-fullerene acceptor in photovoltaic devices is under exploration, coinciding with the surge in searches for "next-gen organic photovoltaics." The tert-butyl substituent may enhance solubility in organic solvents, a critical factor for solution-processable materials—a key focus area in flexible electronics research.
Analytical characterization of CAS No. 449784-03-6 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry, topics frequently searched by analytical chemists. Its distinct spectral signatures, particularly the thienopyrazole proton environments, serve as valuable teaching examples in spectroscopy courses. This educational dimension adds to its visibility in academic search trends related to "interpretation of complex NMR spectra."
As the pharmaceutical industry embraces AI-driven drug discovery, compounds like this gain attention for their computationally predictable properties. Its well-defined molecular weight (frequently searched parameter) and cLogP values make it suitable for in silico screening libraries. The rise of "machine learning in hit identification" as a search term correlates with the compound's potential in this cutting-edge application domain.
In conclusion, N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide represents a multifaceted compound bridging medicinal chemistry, materials science, and sustainable synthesis. Its CAS No. 449784-03-6 serves as a gateway to ongoing research across disciplines, reflecting the convergence of traditional chemical expertise with emerging technological paradigms. The compound's alignment with trending scientific inquiries ensures its continued relevance in both academic and industrial settings.
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